5-Bromo-2,3-dimethoxypyrazine
Overview
Description
5-Bromo-2,3-dimethoxypyrazine is a chemical compound with the CAS Number: 89466-19-3 . It has a molecular weight of 219.04 and its IUPAC name is 5-bromo-2,3-dimethoxypyrazine .
Synthesis Analysis
While specific synthesis methods for 5-Bromo-2,3-dimethoxypyrazine were not found, a related compound, 5-bromo-2-chlorobenzoic acid, is synthesized using 2-chlorobenzoic acid as a raw material. A monobromination reaction is carried out in an NBS/sulfuric acid system .Molecular Structure Analysis
The InChI code for 5-Bromo-2,3-dimethoxypyrazine is 1S/C6H7BrN2O2/c1-10-5-6(11-2)9-4(7)3-8-5/h3H,1-2H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
5-Bromo-2,3-dimethoxypyrazine is a white to yellow solid . The compound’s molecular weight is 219.04 .Scientific Research Applications
Application in Biochemistry: Synthesis of Coenzyme Q
- Summary of the Application : 5-Bromo-2,3-dimethoxypyrazine is used as a key intermediate in the synthesis of Coenzyme Q . Coenzyme Q is known to act as mobile mediators for electron transfer between redox enzymes in the electron transport chain of mitochondria and bacterial respiratory systems . It also acts as an antioxidant by reducing free radicals and is widely used in the treatment of cardiovascular disease and mitochondrial disorders .
- Methods of Application or Experimental Procedures : The title compound was prepared in an excellent yield by a reaction sequence starting from the commercially available 3,4,5-trimethoxytoluene via bromination, methoxylation, and oxidation reactions . An 80% overall yield was demonstrated on a multi-gram scale .
- Results or Outcomes : The efficient synthetic route for the preparation of 5-Bromo-2,3-dimethoxypyrazine has been reported, which is crucial for the synthesis of Coenzyme Q .
Safety And Hazards
properties
IUPAC Name |
5-bromo-2,3-dimethoxypyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O2/c1-10-5-6(11-2)9-4(7)3-8-5/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UANBJBLRCNEFTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(N=C1OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10568449 | |
Record name | 5-Bromo-2,3-dimethoxypyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10568449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2,3-dimethoxypyrazine | |
CAS RN |
89466-19-3 | |
Record name | 5-Bromo-2,3-dimethoxypyrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89466-19-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-2,3-dimethoxypyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10568449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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